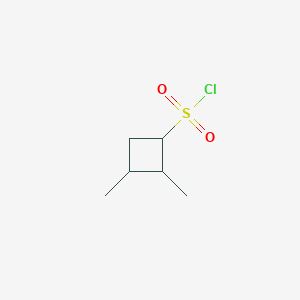
2,3-Dimethylcyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound characterized by a cyclobutane ring substituted with two methyl groups at the 2 and 3 positions and a sulfonyl chloride group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclobutane-1-sulfonyl chloride typically involves the chlorination of 2,3-dimethylcyclobutane-1-sulfonic acid or its derivatives. One common method is the reaction of 2,3-dimethylcyclobutane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction proceeds as follows:
2,3-Dimethylcyclobutane-1-sulfonic acid+SOCl2→2,3-Dimethylcyclobutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including this compound, can be achieved through continuous flow processes. These methods offer improved control over reaction parameters and enhanced safety by mitigating the risks associated with exothermic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
2,3-Dimethylcyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the modification of polymers to enhance their properties.
Biological Studies: Utilized in the preparation of sulfonamide-based inhibitors for studying enzyme mechanisms and drug development.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 2,3-Dimethylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the methyl substitutions at the 2 and 3 positions.
2,3-Dimethylcyclobutane-1-carboxylic acid chloride: Contains a carboxylic acid chloride group instead of a sulfonyl chloride group.
2,3-Dimethylcyclopentane-1-sulfonyl chloride: Features a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
2,3-Dimethylcyclobutane-1-sulfonyl chloride is unique due to the presence of both methyl groups and the sulfonyl chloride group on a cyclobutane ring. This combination imparts distinct reactivity and steric properties, making it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C6H11ClO2S |
|---|---|
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
2,3-dimethylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3 |
Clé InChI |
BTHZXDFHJHNWHM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)


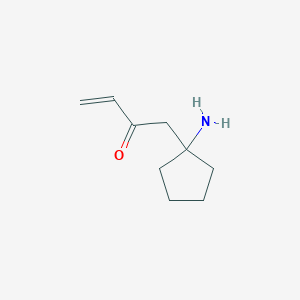
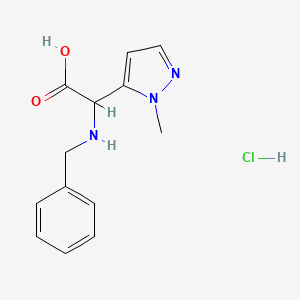
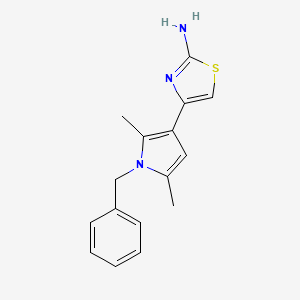
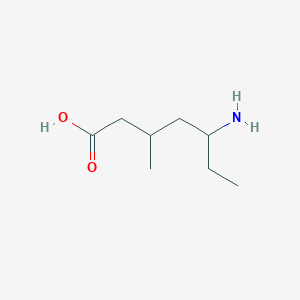
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)

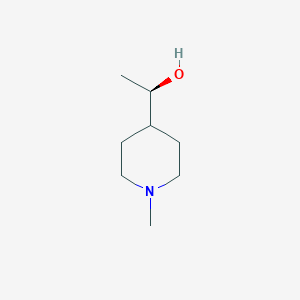
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)

![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
